molecular formula C27H28N2 B12613686 N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine CAS No. 917886-45-4

N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine

Cat. No.: B12613686
CAS No.: 917886-45-4
M. Wt: 380.5 g/mol
InChI Key: KMNUIZZKYFQVAY-UHFFFAOYSA-N
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Description

N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a tert-butyl group, three phenyl groups, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with amines in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require the use of Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyl-3,4,6-triphenylpyridine: Similar structure but lacks the dihydropyridine ring.

    N-tert-Butyl-3,4,6-triphenylpiperidine: Similar structure but has a fully saturated piperidine ring instead of the dihydropyridine ring.

Uniqueness

N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine is unique due to the presence of the dihydropyridine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

917886-45-4

Molecular Formula

C27H28N2

Molecular Weight

380.5 g/mol

IUPAC Name

N-tert-butyl-3,4,6-triphenyl-3,4-dihydro-1H-pyridin-2-imine

InChI

InChI=1S/C27H28N2/c1-27(2,3)29-26-25(22-17-11-6-12-18-22)23(20-13-7-4-8-14-20)19-24(28-26)21-15-9-5-10-16-21/h4-19,23,25H,1-3H3,(H,28,29)

InChI Key

KMNUIZZKYFQVAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C1C(C(C=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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